Bis(2-butoxyethyl) undecanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

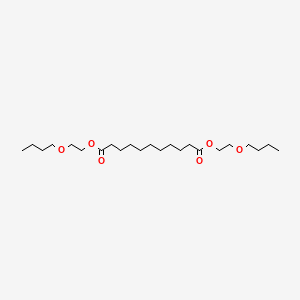

Structure

2D Structure

Properties

CAS No. |

85284-14-6 |

|---|---|

Molecular Formula |

C23H44O6 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

bis(2-butoxyethyl) undecanedioate |

InChI |

InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3 |

InChI Key |

QDDSVTIBJSLCJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC |

Origin of Product |

United States |

Greener Catalysis and Process Intensification:the Esterification Reaction Itself—combining Undecanedioic Acid with 2 Butoxyethanol—can Be Made More Sustainable. Traditional Synthesis May Rely on Harsh Acid Catalysts That Are Difficult to Separate and Neutralize, Generating Waste. Future Research Should Focus On:

Heterogeneous Catalysts: Solid acid catalysts or enzymes (lipases) can replace homogeneous catalysts. They are easily separated from the reaction mixture, can be reused, and often operate under milder conditions, reducing energy consumption and by-product formation.

Process Intensification: Techniques like reactive distillation or the use of microreactors can significantly improve efficiency. fiveable.me These methods enhance mass and heat transfer, leading to faster reactions, higher yields, and reduced waste, aligning with the green engineering principle of maximizing efficiency. fiveable.meacs.org For example, the synthesis of another plasticizer, bis(2-ethylhexyl) terephthalate, has been shown to be highly efficient using protic ionic liquids, which act as both solvent and catalyst and allow for easy product separation. mdpi.com

Table 2: Comparison of Potential Production Routes for Bis(2-butoxyethyl) undecanedioate

| Component | Conventional Route | Potential Green Route | Key Green Principles Applied |

| Undecanedioic Acid | Petrochemical feedstocks (e.g., from crude oil) | Fermentation of sugars or processing of plant oils (e.g., castor oil derivatives). nih.govresearchgate.net | Use of Renewable Feedstocks, Prevention of Waste. |

| 2-Butoxyethanol | Reaction of petroleum-derived ethylene (B1197577) oxide and n-butanol. | Synthesis from bio-butanol (via fermentation) and bio-ethylene (from bio-ethanol). | Use of Renewable Feedstocks, Safer Solvents and Auxiliaries. |

| Esterification Process | Homogeneous acid catalysis (e.g., sulfuric acid) at high temperatures. | Heterogeneous catalysis (solid acids, enzymes) or use of reusable ionic liquids. mdpi.com | Catalysis, Design for Energy Efficiency, Prevention of Waste. |

Sustainable Application

The primary application of this compound is as a plasticizer, particularly for polymers like polyvinyl chloride (PVC). ontosight.ai The shift towards sustainability is a major trend in the plastics industry, with a growing demand for bio-based and eco-friendly plasticizers to replace traditional phthalates. chemindigest.com

Future research in this area should focus on:

Biodegradability and "End-of-Life" Design: A key aspect of green design is considering the product's entire lifecycle, including its disposal or "afterlife." yale.edu Research is needed to evaluate the biodegradability of this compound, especially if derived from bio-based sources. Designing plasticizers that are less persistent in the environment aligns with the principle of "Durability Rather Than Immortality." lu.se Esters from succinic acid and fatty acids have been investigated for these properties. nih.gov

Reduced Migration: A significant issue with plasticizers is their tendency to migrate out of the polymer matrix. scispace.com While this compound's larger molecular structure may inherently reduce migration compared to smaller phthalates, further molecular design could enhance this property. This improves the durability of the final product and reduces potential human and environmental exposure.

Performance in Bio-based Polymers: As the industry moves towards bio-based polymers (e.g., PLA, PHA), research will be essential to determine the compatibility and performance of this compound in these new materials, creating fully sustainable polymer systems.

By integrating the principles of green chemistry and engineering, future research can pave the way for the production and use of this compound in a manner that is both technologically advanced and environmentally responsible.

Applications of Bis 2 Butoxyethyl Undecanedioate in Advanced Materials Science

Polymeric Materials Development

The development of new polymeric materials often involves the use of additives to tailor their properties for specific applications. Plasticizers and monomeric units are crucial in this regard.

Plasticizer Efficacy in Thermoplastic Systems: Mechanical Property Enhancement

Plasticizers are additives that increase the flexibility, or plasticity, and durability of a material. In thermoplastic systems, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature. This makes the material softer and more pliable. The efficacy of a plasticizer is typically evaluated by measuring changes in mechanical properties such as tensile strength, elongation at break, and hardness.

Copolyester and Block Copolymer Synthesis through Monomeric Incorporation

Copolyesters and block copolymers are created by combining different monomer units to achieve desired properties that are not present in the respective homopolymers. If Bis(2-butoxyethyl) undecanedioate were to be used as a monomer, it would likely be incorporated into the polymer backbone to introduce flexibility and other specific characteristics.

However, a review of scientific literature does not yield studies where this compound is used as a monomeric unit in the synthesis of copolyesters or block copolymers. Research in this area tends to focus on other diols and diacids for creating novel polymer structures. biosynth.comgoogle.comresearchgate.net

Surface Coatings and Thin Film Technologies

Surface coatings and thin films are critical for protecting materials from environmental degradation and for imparting specific surface properties. The performance of these coatings is highly dependent on their chemical composition.

Anti-Fouling Coating Formulations: Surface Energy and Hydrophobic Properties

Anti-fouling coatings are essential for preventing the accumulation of organisms, such as algae and barnacles, on submerged surfaces. One common strategy in developing these coatings is to create a surface with low surface energy and high hydrophobicity, which makes it difficult for organisms to adhere.

There is no specific research available that investigates the use of this compound in anti-fouling coating formulations. The field of anti-fouling research is extensive, exploring various chemistries, but this particular compound does not appear to be a subject of these studies.

Film-Forming Capabilities and Durability in Protective Layers

A key characteristic of a good coating is its ability to form a continuous and durable film that adheres well to the substrate. The durability of such a protective layer is often tested under various environmental stresses, such as UV radiation, moisture, and temperature fluctuations.

Specific data on the film-forming capabilities and durability of this compound in protective layers is not available in the reviewed literature.

Adhesion Promotion at Material Interfaces

Adhesion promoters are chemical compounds used to improve the bonding between a coating and a substrate. They are crucial for ensuring the longevity and performance of coatings, especially on challenging surfaces.

No studies were found that specifically evaluate the efficacy of this compound as an adhesion promoter at material interfaces. Research on adhesion promoters typically focuses on other classes of compounds, such as silanes and titanates.

Specialized Lubricant Development

Diesters derived from long-chain dicarboxylic acids are well-regarded for their use as high-quality synthetic lubricant base oils and additives. researchgate.net They are characterized by favorable low pour points, high flash points, good oxidative stability, and beneficial tribological properties. researchgate.net The performance of these esters, including this compound, is intrinsically linked to their molecular structure.

Tribological Performance: The tribological performance of ester-based lubricants is marked by their ability to reduce friction and wear. The polarity of the ester groups promotes the formation of a protective adsorbed layer on metal surfaces, which lowers surface energy and enhances the strength of the lubricating film. mdpi.com Research on various diesters shows that increasing the carbon chain length generally leads to a decrease in the coefficient of friction (COF) and wear volume, attributed to a more robust anti-wear film. mdpi.com Studies on dodecanedioate esters, which are structurally very similar to undecanedioate esters, have demonstrated low coefficients of friction, classifying them as effective boundary lubricants. researchgate.netresearchgate.net For instance, tests on various long-chain dioleyl esters showed consistently low COF values below 0.5 at both 40°C and 100°C. researchgate.net This suggests that this compound would likely exhibit excellent lubricity, reducing friction and protecting surfaces under moderate load conditions. lube-media.com

Stability: The stability of an ester lubricant is critical for its operational lifespan. Key stability metrics include oxidative stability and thermal stability.

Oxidative Stability: The resistance to oxidation is a crucial property for lubricants, especially those used over long durations. ukm.my The structure of the ester's alcohol and acid components plays a significant role, with increased branching sometimes leading to decreased oxidative stability. ukm.my Research on dodecanedioate esters shows that oxidative stability, as measured by onset temperature (OT), can be quite high, with some formulations reaching up to 216°C. researchgate.netukm.my

Thermal and Hydrolytic Stability: Synthetic esters are known for their low volatility at a given viscosity, which contributes to higher flash points and fire points compared to other lubricant base oils. machinerylubrication.com This low volatility reduces the formation of deposits and varnish at high temperatures. machinerylubrication.com While esters can be susceptible to hydrolysis (breaking down in the presence of water), the rate is highly dependent on the molecular structure. machinerylubrication.com Long-chain aliphatic esters can be engineered to have very good hydrolytic stability. stle.org

The table below, based on data for analogous dodecanedioate esters, illustrates the typical performance characteristics that could be expected from long-chain diesters like this compound. researchgate.net

| Property | Di-2-methylbutyl Dodecanedioate | Di-2-ethylbutyl Dodecanedioate | Di-2-ethylhexyl Dodecanedioate | Di-oleyl Dodecanedioate |

| Pour Point (°C) | -45 | -35 | -55 | - |

| Flash Point (°C) | - | - | 200 | 300 |

| Viscosity Index (VI) | - | - | 178 | - |

| Oxidative Stability (OT, °C) | - | 216 | - | 177 |

This data is for dodecanedioate esters, a close structural analogue to undecanedioate esters. researchgate.netukm.my

Material Compatibility Studies

The utility of a chemical compound in coatings, polymers, and other materials is heavily dependent on its compatibility with various substrates. As a diester, this compound is expected to function as a plasticizer and softener.

Due to a lack of specific data on this compound, its phthalate (B1215562) analogue, Bis(2-butoxyethyl) phthalate, provides insight into its potential interactions. Phthalate esters are widely used as plasticizers, and this specific analogue is known for its application in polyvinyl chloride (PVC), polyvinyl acetate, and cellulosic resins. wikipedia.org Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular distance and allowing the chains to slide past one another more easily. This process enhances flexibility and durability. It is plausible that this compound, as a long-chain aliphatic diester, would perform a similar function, imparting flexibility to otherwise rigid polymers. Aliphatic polyesters are noted for their use as plastic additives. acs.org

The compatibility of diesters with various elastomers and plastics is crucial for applications involving seals, gaskets, and containers. General studies on dibasic esters (DBEs) indicate good compatibility with a range of materials. jrhessco.com However, specific interactions can vary.

Information on the analogous Bis(2-butoxyethyl) phthalate shows it is used as a softener and processing aid for several types of synthetic rubber, including chloroprene rubber, nitrile-butadiene rubber (NBR), and styrene-butadiene rubber (SBR). haz-map.com This indicates good compatibility and an ability to modify the physical properties of these elastomers.

Conversely, general compatibility charts for dimethyl esters (DMEs), another class of dibasic esters, show that some materials are not recommended for use as they may be degraded. jrhessco.com

The following table summarizes the general compatibility of dibasic esters with common elastomers and plastics, providing a likely, though not definitive, guide for this compound. jrhessco.com

| Material Type | Compatible | Incompatible |

| Elastomers | Neoprene, Silicone, Ethylene (B1197577) propylene polymers, Styrene/butadiene, Natural rubber | Buna-N rubber (NBR), Fluoroelastomers, Polyurethane |

| Plastics | Polypropylene, Polyethylene, Epoxy, Teflon, Nylon 6,6 | Polycarbonate, Cellulosic, Acrylic, Polystyrene, Polysulfone, Polyvinyl chloride (PVC) |

This is a general compatibility list for dimethyl esters and should be confirmed with specific testing for this compound. jrhessco.com

Applications in Cosmetic Formulations (Material Science Perspective)

While there is no specific research detailing the use of this compound in cosmetics, the properties of medium- to long-chain esters are highly valued in the personal care industry. aston-chemicals.com From a material science standpoint, such esters serve several key functions primarily related to modifying the physical properties and sensory feel of a formulation.

Esters with 15 to 30 carbons are typically used as emollients. aston-chemicals.com They can provide a drier, less greasy feel than traditional oils, which is a desirable sensory characteristic in skin care products. aston-chemicals.com The long carbon chains in their structure enhance lipophilicity, which helps form a protective, lubricating layer on the skin's surface to inhibit moisture evaporation. nih.gov

Furthermore, the versatile chemistry of esters allows them to act as effective solubilizers for other components in a cosmetic matrix, such as organic UV filters, and as wetting agents for pigments in color cosmetics. aston-chemicals.com Their ability to thicken and stabilize emulsions is another critical function, with long-chain esters contributing to the structure of stick-form products like lipsticks or antiperspirants. aston-chemicals.com Given its structure—a C11 dicarboxylic acid esterified with two butoxyethanol molecules—this compound falls into this category of medium-to-long-chain esters and could theoretically be explored for these emollient, solubilizing, and structuring properties in cosmetic science.

Environmental Fate and Degradation Studies of Bis 2 Butoxyethyl Undecanedioate

Biodegradation Mechanisms and Kinetics in Environmental Compartments

The biodegradation of Bis(2-butoxyethyl) undecanedioate is anticipated to be initiated by enzymatic hydrolysis. In various environmental compartments such as soil and sediment, microorganisms produce extracellular enzymes like lipases and esterases that cleave ester bonds. mdpi.com This process would break down the parent molecule into smaller, more water-soluble compounds: undecanedioic acid, 2-butoxyethanol, and the monoester, 2-butoxyethyl undecanedioate.

The general mechanism for aliphatic polyesters involves enzymes breaking down complex polymers into shorter chains or smaller molecules like oligomers and monomers. mdpi.com For this compound, this process would occur in a stepwise manner:

Initial Hydrolysis: An initial enzymatic attack would likely hydrolyze one of the ester linkages, yielding undecanedioic acid mono-(2-butoxyethyl) ester and one molecule of 2-butoxyethanol.

Secondary Hydrolysis: The resulting monoester would then be further hydrolyzed to undecanedioic acid and a second molecule of 2-butoxyethanol.

Metabolism of Products: Both undecanedioic acid, a long-chain dicarboxylic acid, and 2-butoxyethanol can be further metabolized by microorganisms as carbon sources.

Studies on analogous compounds, such as phthalate (B1215562) esters, show a similar pathway. For example, di-(2-ethylhexyl) phthalate (DEHP) is hydrolyzed to mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. nih.govnih.gov The kinetics of this degradation can be influenced by several factors, including temperature, pH, and the microbial community present. For instance, the biodegradation half-lives of mono-alkyl phthalate esters in natural sediments were found to be between 16 and 39 hours at 22°C. nih.gov While specific kinetic data for this compound is not available, the long aliphatic chain of the undecanedioate moiety suggests it would be amenable to microbial degradation. researchgate.net

Hydrolytic Degradation in Aqueous Environments

In addition to biodegradation, this compound can undergo abiotic hydrolysis in aqueous environments. This chemical reaction involves the cleavage of the ester bonds by water. The rate of hydrolysis is highly dependent on pH and temperature. chemrxiv.org

Neutral Conditions: At neutral pH, the hydrolysis of long-chain aliphatic esters is generally a slow process.

Alkaline Conditions: The rate of hydrolysis is significantly accelerated under alkaline conditions (saponification). Studies on various synthetic organic esters have demonstrated that second-order rate constants for alkaline hydrolysis can be determined experimentally. researchgate.netchemrxiv.org

Acidic Conditions: Acid-catalyzed hydrolysis also occurs, where the reaction is catalyzed by H+ ions. youtube.com

Research on the hydrolysis of Bis(2-hydroxyethyl) terephthalate (BHET), a structural analog, shows that it breaks down into its monomeric components, mono-(2-hydroxyethyl) terephthalate (MHET), terephthalic acid, and ethylene (B1197577) glycol, in the presence of water and a catalyst. acs.orgresearchgate.net This process is often conducted at elevated temperatures to increase the reaction rate. acs.org For this compound, abiotic hydrolysis under typical environmental conditions (neutral pH, ambient temperature) is expected to be a minor degradation pathway compared to enzyme-mediated biodegradation.

Oxidative Degradation Processes

Oxidative degradation in the environment is primarily driven by reactions with highly reactive species, most notably the hydroxyl radical (•OH). rsc.org These radicals are ubiquitous in the atmosphere and can also be found in sunlit surface waters.

The degradation of this compound by •OH would likely proceed via hydrogen abstraction from the carbon atoms in the molecule. The presence of ether linkages in the butoxyethyl groups provides susceptible sites for oxidative attack. A study on Bis(2-butoxyethyl) ether demonstrated its role in promoting oxidation by reacting with O2 to form peroxyl radicals. mdpi.comnih.govresearchgate.net A similar mechanism could be initiated by hydroxyl radicals attacking the ether moiety of this compound.

The general proposed mechanism would involve:

Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from a methylene group (-CH2-) in either the undecanedioate chain or the butoxyethyl chain, forming a carbon-centered radical.

Reaction with Oxygen: This radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (ROO•).

Chain Reactions: The peroxy radical can then participate in further reactions, leading to the formation of hydroperoxides (ROOH), which can decompose to form alkoxy (RO•) and hydroxyl (•OH) radicals, propagating the degradation process. researchgate.net

These oxidative processes ultimately lead to the cleavage of C-C and C-O bonds, breaking the parent molecule into smaller carboxylic acids, aldehydes, and eventually carbon dioxide. york.ac.uk

Interactions with Abiotic and Biotic Environmental Matrices

The long aliphatic undecanedioate chain and butoxyethyl groups make this compound a lipophilic (fat-loving) compound. This property governs its interaction with environmental matrices.

Abiotic Interactions: Due to its hydrophobicity, the compound is expected to have a low water solubility and a tendency to partition from water into more organic phases. In the environment, it will likely adsorb to soil organic matter, sediments, and sludge, reducing its concentration in the aqueous phase and limiting its mobility.

Biotic Interactions: The lipophilicity of the molecule also dictates its interaction with biological organisms.

Lipophilic compounds can interact with and accumulate in the lipid bilayers of biological membranes. nih.govacs.org This interaction is driven by the hydrophobic effect, where the nonpolar parts of the molecule seek to minimize contact with water by embedding within the nonpolar core of the membrane. nih.gov

While no specific studies exist for this compound, research on other lipophilic molecules demonstrates that such interactions can lead to:

Partitioning into the Membrane: The compound may reside within the hydrophobic core of the membrane. rug.nl

Alteration of Membrane Properties: The accumulation of foreign molecules can affect membrane fluidity and integrity, potentially increasing its permeability. rug.nl

These biophysical interactions are a precursor to bioaccumulation and can influence the bioavailability of the compound for enzymatic degradation by microorganisms. nih.gov

Enzyme-Mediated Degradation of Related Esters

The enzymatic hydrolysis of ester bonds is a common and well-studied biochemical reaction. researchgate.net Various hydrolases, particularly lipases and esterases (or carboxyl esterases), are capable of degrading a wide range of ester-containing compounds. nih.govnih.gov These enzymes are ubiquitous in nature and play a key role in the degradation of both natural and synthetic esters. nih.gov

The degradation of aliphatic polyesters is known to be catalyzed by several hydrolytic enzymes. mdpi.com Lipases are generally more active against water-insoluble long-chain esters, while esterases preferentially hydrolyze more water-soluble, short-chain esters. mdpi.com Given the structure of this compound, lipases would be particularly effective in initiating its degradation.

The table below summarizes findings from studies on related ester compounds, illustrating the types of enzymes involved and their mechanisms.

| Ester/Polymer Class | Effective Enzymes | Degradation Mechanism/Products | Reference |

|---|---|---|---|

| Phthalate Esters (e.g., DEHP) | Esterases, Hydrolases | Stepwise hydrolysis to monoester and then phthalic acid. | nih.gov |

| Aliphatic Polyesters (e.g., PBS, PCL) | Lipases, Cutinases | Surface erosion via hydrolysis of ester bonds, producing oligomers and monomers. | mdpi.com |

| Bis(2-hydroxyethyl) terephthalate (BHET) | Lipase (e.g., from Candida antarctica), Cutinase | Hydrolysis to monoester (MHET) and then to terephthalic acid and ethylene glycol. | acs.orgresearchgate.net |

| General Esters | Pig Liver Esterase (PLE) | Catalyzes the hydrolysis of esters to their corresponding carboxylic acids. | wikipedia.org |

The efficiency of these enzymes is influenced by the chemical structure of the ester. For instance, the introduction of ether-oxygen atoms into a polyester chain can increase the rate of biodegradation by increasing the hydrophilicity and flexibility of the polymer chain. researchgate.net This suggests that the ether linkages in this compound may influence its susceptibility to enzymatic attack compared to a simple dialkyl undecanedioate.

Advanced Analytical Methodologies for Characterization and Quantification of Bis 2 Butoxyethyl Undecanedioate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Bis(2-butoxyethyl) undecanedioate from complex matrices and for assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for these purposes.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. taylorfrancis.comaocs.orghplc.eu Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for separating long-chain esters.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of organic solvents such as acetonitrile or methanol and water. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the target compound from any impurities, which might include unreacted starting materials like undecanedioic acid and 2-butoxyethanol, or byproducts from the esterification process.

Detection is commonly achieved using a UV detector if the analyte possesses a chromophore, or more universally, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for compounds lacking a UV chromophore. nih.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The purity of a this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for the Analysis of Long-Chain Diesters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a high boiling point, GC is invaluable for the detection and quantification of more volatile impurities and related substances that may be present in the sample. These can include residual solvents, unreacted alcohols, and volatile byproducts of the manufacturing process. taylorfrancis.com

In GC, the sample is vaporized and injected into a column, typically a capillary column with a nonpolar stationary phase such as polydimethylsiloxane. The separation is based on the boiling points and polarities of the components. A temperature program is often used, where the column temperature is gradually increased to elute compounds with a wide range of boiling points.

A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon in the analyte. For identification purposes, GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data and mass spectral information for each separated component.

Table 2: Typical GC Parameters for the Analysis of Volatile Impurities in Ester Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 50°C, ramp to 300°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. wpmucdn.comethz.chsemanticscholar.orgethernet.edu.et Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecular framework of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show characteristic signals for the protons of the undecanedioate backbone and the 2-butoxyethyl ester groups. For instance, the methylene protons adjacent to the ester carbonyl groups would appear at a distinct chemical shift compared to the other methylene protons in the long aliphatic chain.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the undecanedioate chain, and the carbons of the butoxyethyl groups. The chemical shifts of these carbons are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule. ethz.ch

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~173 |

| -O-CH₂-CH₂-O- | ~4.2 | ~68 |

| -CH₂-C=O | ~2.3 | ~34 |

| -O-CH₂-(CH₂)₂-CH₃ | ~3.5 | ~70 |

| -(CH₂)₇- (backbone) | ~1.3 - 1.6 | ~25 - 29 |

| -CH₂-CH₃ | ~1.4 | ~19 |

| -CH₃ | ~0.9 | ~14 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgorgchemboulder.cominstanano.comspectroscopyonline.comlibretexts.org The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the FTIR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester functional groups, which typically appears in the region of 1735-1750 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.comlibretexts.org Another key feature is the C-O stretching vibrations of the ester linkage, which give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, the spectrum will show characteristic C-H stretching and bending vibrations for the aliphatic methylene and methyl groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1735 - 1750 (strong) |

| Ester (C-O) | Stretching | 1000 - 1300 (strong) |

| Aliphatic (C-H) | Stretching | 2850 - 2960 (strong) |

| Aliphatic (C-H) | Bending | 1375 - 1465 (medium) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used.

In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺) to form a pseudomolecular ion, [M+H]⁺ or [M+Na]⁺. The accurate mass measurement of this ion allows for the determination of the elemental composition of the molecule.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For a long-chain diester like this compound, characteristic fragmentation pathways would involve cleavage of the ester bonds and fragmentation of the aliphatic chain. Common fragments would include ions corresponding to the loss of the butoxyethyl groups and cleavage along the undecanedioate backbone. The interpretation of this fragmentation pattern can provide valuable structural information. dphen1.com For instance, a prominent peak corresponding to the butoxyethyl cation or related fragments would be expected.

Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₄H₉O]+ | Loss of a butoxy radical |

| [M - C₆H₁₃O₂]+ | Loss of a butoxyethyl radical |

| C₆H₁₃O₂⁺ | Butoxyethyl ester fragment |

| C₄H₉O⁺ | Butoxy fragment |

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

Electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS) is a powerful tool for the analysis of semi-volatile and non-volatile compounds like this compound. This technique is favored for its high sensitivity and selectivity, especially when dealing with complex sample matrices. In ESI-LC-MS, the analyte is first separated chromatographically, and then ionized to form charged molecules that can be detected by the mass spectrometer.

For the analysis of this compound, reversed-phase liquid chromatography is typically employed. This involves a non-polar stationary phase and a polar mobile phase, which allows for the effective separation of the relatively non-polar diester from more polar sample components. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best chromatographic resolution and peak shape.

Following chromatographic separation, the eluent is introduced into the ESI source. Here, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, positive ion mode is generally used, where the molecule can form protonated molecules ([M+H]^+) or adducts with cations present in the mobile phase, such as sodium ([M+Na]^+) or ammonium ([M+NH_4]^+).

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. In this mode, a specific precursor ion (e.g., the protonated molecule) is selected and fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that can be used to identify the compound with a high degree of confidence.

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ions | Precursor ion (e.g., [M+H]+, [M+Na]+) and product ions |

| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of the molecule and its fragments, which greatly aids in its identification and differentiation from other compounds with the same nominal mass. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can achieve mass resolutions high enough to resolve ions with very small mass differences.

When coupled with liquid chromatography (LC-HRMS), this technique can be used for both targeted and non-targeted screening of plasticizers. In a non-targeted approach, the instrument acquires full-scan mass spectra with high mass accuracy, allowing for the retrospective identification of compounds without prior knowledge of their presence. This is particularly useful for identifying novel or unexpected plasticizers in a sample.

For this compound, with a molecular formula of C23H44O6, the theoretical exact mass can be calculated and compared to the measured mass to confirm its identity with a high degree of confidence. The high resolving power of HRMS also helps to minimize interferences from matrix components, leading to more accurate quantification.

| Feature | Benefit for this compound Analysis |

| High Mass Accuracy | Enables confident identification through elemental composition determination. |

| High Resolution | Reduces interferences from co-eluting matrix components. |

| Full-Scan Capability | Allows for non-targeted screening and retrospective data analysis. |

| Sensitivity | Provides low detection limits for trace-level quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds, including many plasticizers. For the trace analysis of this compound, GC-MS offers excellent separation efficiency and sensitive detection.

In this method, the sample is first vaporized and introduced into the gas chromatograph. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A non-polar or mid-polar column is typically used for the analysis of diester plasticizers.

After separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a "fingerprint" for the compound and can be compared to spectral libraries for identification. For aliphatic esters, common fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements. chemguide.co.uk

For trace analysis, selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This significantly increases the signal-to-noise ratio, leading to lower detection limits compared to full-scan mode. A GC/MS method was successfully developed and validated for the determination of adipate (B1204190) plasticizers in ham sausage that had migrated from packaging film. nih.gov

| Parameter | Typical Condition |

| Gas Chromatography | |

| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Monitored Ions (SIM) | Characteristic fragment ions of this compound |

Emerging Analytical Techniques and Method Development

The field of analytical chemistry is continuously evolving, with new techniques and methodologies being developed to address the challenges of detecting and quantifying emerging contaminants like novel plasticizers. Research is focused on improving sensitivity, selectivity, and throughput, as well as on developing more environmentally friendly ("green") analytical methods.

One area of active development is in the use of advanced mass spectrometry techniques. For instance, ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) can provide an additional dimension of separation based on the size and shape of the ions, which can help to resolve isomeric compounds that are difficult to separate by chromatography alone.

Another emerging trend is the development of non-targeted and suspect screening workflows using high-resolution mass spectrometry. These approaches allow for the simultaneous screening of a large number of potential contaminants in a single analysis, without the need for individual analytical standards for each compound. This is particularly valuable for identifying new and emerging plasticizers that may not yet be included in routine monitoring programs.

Furthermore, there is a growing interest in the development of rapid and portable analytical methods for on-site screening of plasticizers. Techniques such as ambient ionization mass spectrometry, which allows for the direct analysis of samples with minimal or no sample preparation, are being explored for this purpose.

Comparative Research on Bis 2 Butoxyethyl Undecanedioate and Analogous Ester Compounds

Structure-Property Relationships of Long-Chain Dicarboxylic Acid Esters

The properties of long-chain dicarboxylic acid esters are intrinsically linked to their molecular structure, specifically the length of the dicarboxylic acid chain and the nature of the alcohol moiety. Bis(2-butoxyethyl) undecanedioate, with its eleven-carbon undecanedioic acid backbone, is a member of this class. ontosight.ai

The central long alkyl chain imparts hydrophobic (water-repelling) characteristics, while the ester groups at each end introduce polarity. ontosight.ai Generally, as the carbon chain of the dicarboxylic acid becomes longer, the hydrophobic nature of the ester increases, leading to limited solubility in water. atamanchemicals.com These longer-chain esters tend to be more soluble in less-polar solvents like ethers and alcohols. atamanchemicals.com

The structure of the alcohol component also plays a critical role. For instance, esters derived from linear alcohols tend to form more coherent and tightly packed surface films compared to those with branched alcohol groups. researchgate.net This can influence properties like lubricity and viscosity. Dicarboxylic acid esters are noted for their low pour points, good oxidative stability, high flash points, and favorable tribological and rheological properties. researchgate.net Their viscosity is also less sensitive to temperature changes, resulting in high viscosity indexes. researchgate.net

The melting point of α,ω-dicarboxylic acids (and by extension, their esters) exhibits a unique alternating pattern with increasing chain length. Compounds with an even number of carbon atoms have a higher melting point than the next in the series with an odd number of carbon atoms. atamanchemicals.com

Interactive Data Table: General Properties of Dicarboxylic Acid Esters

| Property | Influence of Structure |

| Solubility | Decreases in water with increasing alkyl chain length; soluble in less-polar solvents. atamanchemicals.com |

| Melting Point | Alternates with carbon chain length (even > odd). atamanchemicals.com |

| Viscosity | Relatively stable with temperature changes (high viscosity index). researchgate.net |

| Polarity | Determined by the balance between the hydrophobic alkyl chain and the polar ester groups. ontosight.airesearchgate.net |

| Film Formation | Linear alcohol groups lead to more coherent surface films. researchgate.net |

Comparative Analysis with Phthalate (B1215562) and Adipate (B1204190) Plasticizers

This compound is utilized as a plasticizer, an additive that enhances the flexibility and processability of polymers like PVC. ontosight.ai Its performance can be understood by comparing it with two major classes of plasticizers: phthalates and adipates. sinotainuo.com

Phthalate esters, such as dioctyl phthalate (DOP/DEHP), have historically been the most widely used plasticizers due to their low cost and effectiveness. jinlichemical.com Adipate plasticizers, like bis(2-ethylhexyl) adipate (DEHA) and dioctyl adipate (DOA), are gaining popularity as they are considered safer and more environmentally friendly alternatives. sinotainuo.com

Adipates are known for imparting excellent low-temperature flexibility to materials, a result of the linear structure of the adipic acid molecule which leads to lower viscosity compared to phthalates. mdpi.com They are often used in applications requiring resistance to UV light and for food contact materials. exxonmobilchemical.com While adipates can be used as primary plasticizers, they are frequently blended with phthalates to improve low-temperature performance. exxonmobilchemical.com

From a chemical structure standpoint, this compound, being an ester of a long-chain dicarboxylic acid, shares more structural similarities with adipate plasticizers than with the aromatic phthalate esters. This suggests it may offer comparable benefits in terms of flexibility and low-temperature performance.

Mechanical Performance and Migration Characteristics in Polymer Systems

The primary function of a plasticizer is to improve the mechanical properties of a polymer, such as flexibility and durability. Adipate plasticizers, for example, create a flexible layer between polymer chains, helping the material withstand mechanical stress and physical impact. sinotainuo.com This is particularly important for products like cables that undergo constant bending. sinotainuo.com

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration, the process where the plasticizer leaches out of the material, can lead to a loss of flexibility and potential contamination of the surrounding environment. nih.govcore.ac.uk The rate of migration is influenced by factors such as the plasticizer's molecular weight and the type of polymer. core.ac.uk

Studies have investigated the migration of various plasticizers, including phthalates and adipates, from plastic containers into food simulants. nih.govresearchgate.net203.250.218 For instance, bis(2-ethylhexyl) adipate (DEHA) has been a focus of such migration studies. core.ac.uk Generally, plasticizers with higher molecular weights tend to have lower migration rates. core.ac.uk The compatibility of the plasticizer with the polymer is also crucial; esters of dicarboxylic acids with longer alkyl chains can become physicochemically incompatible with many polymers. mdpi.com

Research on esters of dicarboxylic acids and ethoxylated alcohols has shown that their chemical structure influences their compatibility with PVC and their migration potential. nih.gov For example, dibutoxyethyl sebacate (B1225510) demonstrated a strong plasticizing effect and indicators of low migration from PVC plastics. nih.gov Given that this compound also contains butoxyethyl groups, similar performance characteristics might be expected.

Interactive Data Table: Comparison of Plasticizer Characteristics

| Plasticizer Type | Key Mechanical Advantage | Migration Tendency |

| Phthalates | Good general-purpose flexibility. jinlichemical.com | Varies; some have health concerns leading to restrictions. jinlichemical.com |

| Adipates | Excellent low-temperature flexibility, UV resistance. sinotainuo.comexxonmobilchemical.com | Generally lower than some phthalates, considered safer. sinotainuo.commdpi.com |

| Long-Chain Dicarboxylic Acid Esters | Good flexibility and low-temperature performance. nih.gov | Influenced by molecular weight and alcohol structure; can be low. core.ac.uknih.gov |

Elucidating Differences in Reactivity and Degradation Pathways Among Ester Analogs

The environmental fate of ester plasticizers is largely determined by their susceptibility to degradation. The primary degradation mechanism for esters is hydrolysis, which can be catalyzed by enzymes in biological systems, breaking the ester down into its constituent carboxylic acid and alcohol. epa.gov

For phthalate esters, microbial degradation often proceeds through a sequential removal of the ester side chains, first forming a monoester and then the phthalic acid. nih.gov This process involves enzymes like esterases and those in the β-oxidation pathway. nih.gov The degradation of phthalates can also be initiated by photodegradation, where UV light attacks the carbon branches of the ester. frontiersin.org

The degradation of long-chain dicarboxylic acids, which are the core of esters like this compound, occurs through ω-oxidation followed by peroxisomal β-oxidation. nih.govnih.gov The synthesis of these dicarboxylic acids in microorganisms happens via ω-oxidation, a three-step enzymatic process. fraunhofer.de These microorganisms also possess the β-oxidation pathway to break down the dicarboxylic acids. fraunhofer.de

The structure of the ester significantly influences its degradation. For example, the biodegradation of many plasticizers begins with the hydrolysis of the ester side chains. nih.gov The specific enzymes involved can differ depending on the plasticizer; for instance, different esterases were identified for the hydrolysis of dibutyl phthalate (DBP) and acetyl tributyl citrate (B86180) (ATBC) in Mycobacterium sp.. nih.gov

Influence of Alkoxyethyl Chains on Material Properties and Environmental Behavior

The presence of alkoxyethyl chains, such as the 2-butoxyethyl groups in this compound, can significantly impact the properties and environmental behavior of the compound. ontosight.ai

In the context of material properties, the incorporation of an ether linkage in the side chain can enhance flexibility. nih.gov For example, in cyanoacrylate adhesives, alkoxyethyl side chains led to better elasticity compared to their alkyl counterparts. nih.gov This suggests that the ether oxygen in the butoxyethyl group of this compound could contribute to its effectiveness as a plasticizer by increasing the flexibility of the polymer it is mixed with. Density Functional Theory studies on polythiophene derivatives have also shown that alkoxy side chains can lead to higher theoretical charge carrier mobility compared to alkyl side chains. rsc.org

The presence of the ether linkage can also affect the degradation rate. In cyanoacrylate studies, the rate of formaldehyde (B43269) release (a degradation product) was faster from alkoxyethyl cyanoacrylates than from alkyl cyanoacrylates. nih.gov This suggests that the ether linkage may influence the reactivity and degradation pathways of the ester.

Future Research Trajectories and Interdisciplinary Investigations for Bis 2 Butoxyethyl Undecanedioate

Exploration of Novel Catalytic Systems for Efficient Synthesis

The conventional synthesis of Bis(2-butoxyethyl) undecanedioate involves the esterification of undecanedioic acid with 2-butoxyethanol, a process that can be optimized through the development of advanced catalytic systems. Future research is expected to move beyond traditional acid catalysts to explore more efficient and sustainable alternatives.

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Organocatalysts | High selectivity, mild reaction conditions, reduced metal contamination. rsc.orgthenote.appresearchgate.netthieme-connect.com | Design of novel Brønsted acids and other organic catalysts tailored for dicarboxylic acid esterification. thenote.appresearchgate.netthieme-connect.com |

| Heterogeneous Catalysts | Ease of separation, reusability, continuous processing potential. oup.comresearchgate.net | Development of robust solid-acid catalysts with optimized pore structures and active sites. oup.com |

| Biocatalysts (Enzymes) | High specificity, operation under mild conditions, biodegradable. oup.com | Screening and engineering of lipases for high activity and stability in non-aqueous media. |

| Nanocatalysts | High surface area-to-volume ratio, potentially higher reactivity. oup.com | Synthesis of stable and recyclable nanocatalysts with controlled morphology and functionality. |

Design of Multifunctional Materials Incorporating this compound

The primary application of this compound as a plasticizer can be significantly expanded by incorporating it into multifunctional materials. molecularcloud.orgspecialchem.com Future research will likely focus on designing smart polymers and advanced composites where this diester contributes to more than just flexibility.

One exciting avenue is the development of self-healing polymers. researchgate.netnih.gov In such materials, the plasticizer can play a crucial role by increasing molecular mobility, which is essential for the healing process to occur. polimi.itresearchgate.net For instance, in polymers based on thermoreversible reactions like the Diels-Alder reaction, this compound could lower the glass transition temperature, facilitating the bond-reforming process at lower temperatures and improving healing efficiency. researchgate.netpolimi.itresearchgate.net Research in this area would involve optimizing the concentration of the plasticizer to balance mechanical properties with self-healing capabilities. polimi.itresearchgate.net

Another area of interest is the creation of polymer blends and composites with tailored properties. By incorporating this compound, it may be possible to create materials with enhanced impact resistance, specific thermal properties, or controlled release characteristics for active agents. The use of bio-based plasticizers is a growing trend, and future studies could explore blends of this compound with these materials to achieve a desired balance of performance, cost, and sustainability. mdpi.com

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate research and development by predicting the behavior of molecules and materials, thereby reducing the need for extensive and time-consuming laboratory experiments. acs.org

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the esterification reaction to form this compound. rsc.orgmdpi.comacs.org Future research could employ these methods to:

Elucidate the precise step-by-step mechanism of the reaction.

Calculate the activation energies for different catalytic pathways, helping to identify the most efficient catalysts. rsc.org

Predict the influence of substituents on both the dicarboxylic acid and the alcohol on reaction rates and yields.

These theoretical studies can guide the design of novel catalysts and the optimization of reaction conditions for the synthesis of this compound. rsc.orgmdpi.com

Molecular Dynamics Simulations for Polymer Interactions

Molecular dynamics (MD) simulations are particularly well-suited for studying how this compound interacts with polymer chains. acs.orgmdpi.comresearchgate.netacs.orgsemanticscholar.org As a plasticizer, its effectiveness depends on its ability to increase the free volume and mobility of the polymer matrix. acs.orgmdpi.comresearchgate.netsemanticscholar.org Future MD simulation studies could focus on:

Quantifying the plasticizing effect on various polymers, such as PVC, by calculating properties like glass transition temperature (Tg) and Young's modulus. acs.orgmdpi.comsemanticscholar.org

Investigating the migration rate of the plasticizer out of the polymer matrix, a critical factor for long-term performance and safety. mdpi.comresearchgate.net

Simulating the behavior of polymer blends containing this compound to predict their miscibility and thermomechanical properties. acs.orgsemanticscholar.org

Modeling the interactions in self-healing polymers to understand how the plasticizer facilitates the healing mechanism at a molecular level. strath.ac.ukarxiv.org

| Simulation Parameter | Predicted Property | Relevance to this compound |

| Glass Transition Temperature (Tg) | Material flexibility and operating temperature range. acs.orgmdpi.comsemanticscholar.org | Quantifies plasticizing efficiency. acs.orgmdpi.comsemanticscholar.org |

| Young's Modulus | Stiffness of the material. acs.orgmdpi.comsemanticscholar.org | Predicts the degree of softening. acs.orgmdpi.comsemanticscholar.org |

| Diffusion Coefficient | Rate of plasticizer migration. acs.orgsemanticscholar.org | Assesses the permanence of the plasticizer in the polymer. acs.orgsemanticscholar.org |

| Radial Distribution Function | Molecular-level structure and interactions. mdpi.comacs.org | Elucidates how the plasticizer interacts with polymer chains. mdpi.comacs.org |

Structure-Activity Relationship (SAR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. imperial.ac.uknih.govresearchgate.netecetoc.orgosti.govingentaconnect.com For this compound, QSAR can be instrumental in assessing its potential environmental impact. Future research in this area would involve:

Developing QSAR models to predict key environmental fate parameters such as biodegradability, aquatic toxicity, and bioaccumulation potential. nih.govresearchgate.netecetoc.orgosti.govingentaconnect.com

Using these models to compare this compound with other plasticizers, aiding in the selection of more environmentally benign alternatives.

Designing new diester plasticizers with improved environmental profiles by using QSAR to predict their properties before they are synthesized.

Development of Advanced Characterization Techniques for In-Situ Analysis

To fully understand the role of this compound in materials, especially during their formation and use, advanced in-situ characterization techniques are necessary. oxinst.com These methods allow for real-time monitoring of physical and chemical changes.

Future research could focus on applying techniques such as:

In-situ spectroscopy (FTIR, Raman, NIR): To monitor the curing process of polymer resins containing this compound, providing real-time data on reaction kinetics and the degree of cross-linking. imperial.ac.ukazom.comrsc.orgnumberanalytics.com This can be crucial for optimizing manufacturing processes.

Rheo-Raman and Rheo-dielectric spectroscopy: To simultaneously measure the mechanical and molecular properties of a polymer melt, offering insights into how the plasticizer affects processability and the final material structure.

Advanced microscopy techniques (e.g., Atomic Force Microscopy): To visualize the morphology of polymer blends and composites at the nanoscale, revealing how the plasticizer is distributed and how it influences the phase behavior.

These advanced analytical methods will provide a more dynamic and comprehensive understanding of how this compound functions within a material, paving the way for more precise control over material properties. tascon.euwaters.comintertek.com

Green Chemistry and Engineering Integration for Sustainable Production and Application

The trajectory of industrial chemistry is increasingly shaped by the principles of sustainability, compelling a shift from traditional, petrochemical-based processes to more environmentally benign alternatives. For specialty chemicals like this compound, the integration of green chemistry and engineering principles is not merely an academic exercise but a necessary evolution to ensure long-term economic and ecological viability. yale.edulu.se This section explores the future research avenues for developing sustainable production and application pathways for this compound, focusing on renewable feedstocks, efficient catalytic systems, and process optimization.

The core of a greener manufacturing process for this compound lies in addressing its constituent components: undecanedioic acid and 2-butoxyethanol. ontosight.ai Green engineering guides the design of processes that are economically feasible while minimizing risks to human health and the environment. yale.edu The application of its twelve principles, alongside those of green chemistry, provides a robust framework for this endeavor. lu.sequt.edu.au

Table 1: The 12 Principles of Green Engineering This table outlines the foundational principles for designing sustainable chemical processes.

| Principle No. | Principle Name | Description |

| 1 | Inherent Rather Than Circumstantial | Designers should strive to use materials and energy that are inherently non-hazardous. yale.edu |

| 2 | Prevention Instead of Treatment | It is better to prevent waste than to treat or clean it up after it is formed. yale.edu |

| 3 | Design for Separation | Separation and purification operations should be designed to minimize energy consumption and materials use. yale.edu |

| 4 | Maximize Efficiency | Processes and systems should be designed to maximize mass, energy, space, and time efficiency. yale.edu |

| 5 | Output-Pulled Versus Input-Pushed | Systems should be "output pulled" through the use of energy and materials rather than "input pushed." yale.edu |

| 6 | Conserve Complexity | Embedded complexity, viewed as an investment, should be conserved in design choices for recycle or reuse. yale.edu |

| 7 | Durability Rather Than Immortality | Products should be designed for a targeted lifespan, not immortality, to avoid environmental persistence. lu.se |

| 8 | Meet Need, Minimize Excess | Design for unnecessary capacity or capability should be considered a design flaw. yale.edu |

| 9 | Minimize Material Diversity | Material diversity in products should be minimized to promote disassembly and value retention. yale.edu |

| 10 | Integrate Material and Energy Flows | Designs must include integration with available energy and material flows. yale.edu |

| 11 | Design for Commercial "Afterlife" | Products, processes, and systems should be designed for performance in a commercial "afterlife." yale.edu |

| 12 | Renewable Rather Than Depleting | Material and energy inputs should be renewable. yale.edu |

Sustainable Production Pathways

Future research must prioritize the substitution of fossil-based feedstocks with renewable alternatives. Biomass stands as the most viable alternative carbon source to petroleum for producing platform chemicals. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for designing synthetic routes for Bis(2-butoxyethyl) undecanedioate?

- Methodological Answer : Synthesis should prioritize regioselective esterification of undecanedioic acid with 2-butoxyethanol. Reaction conditions (e.g., temperature, stoichiometry, and catalysts like sulfuric acid or enzymatic methods) must be optimized to minimize side products. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify ester bond formation and purity .

- Experimental Design : Use inert gas environments to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the diester from monoester byproducts .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

- Methodological Answer : Validate conflicting data using standardized protocols from organizations like NIST or IUPAC. For solubility, employ gravimetric analysis in solvents like water, ethanol, or DMSO under controlled temperatures. Boiling points should be measured using a calibrated ebulliometer to ensure accuracy .

- Data Contradiction Analysis : Cross-reference peer-reviewed databases (e.g., PubChem, EPA DSSTox) and replicate experiments under identical conditions. Statistical tools like Grubbs’ test can identify outliers in reported values .

Q. What are the best practices for ensuring stability during storage of this compound?

- Methodological Answer : Store in amber glass containers under nitrogen atmosphere at 4°C to prevent hydrolysis or oxidation. Periodically test stability via gas chromatography (GC) to detect degradation products like 2-butoxyethanol or undecanedioic acid .

- Reactivity Insights : Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability studies under accelerated aging conditions (e.g., 40°C/75% RH for 6 months) can predict long-term behavior .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations can assess interactions with lipid membranes of aquatic organisms .

- Experimental Validation : Conduct OECD 301F biodegradability tests and measure log Kow values via shake-flask methods to refine computational predictions .

Q. What experimental strategies resolve conflicting bioactivity data (e.g., cytotoxicity vs. inertness) in cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, exposure duration, and solvent controls). Use high-content screening (HCS) to differentiate between specific cytotoxicity and nonspecific membrane disruption .

- Data Interpretation : Apply dose-response curves and Hill slope analysis to distinguish threshold effects. Confirm findings with orthogonal assays (e.g., ATP quantification vs. live/dead staining) .

Q. How can researchers optimize the use of this compound as a plasticizer in polymer matrices?

- Methodological Answer : Perform dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) modulation. Compare compatibility with polymers (e.g., PVC, PLA) via Hansen solubility parameter calculations .

- Advanced Characterization : Use FTIR and XRD to detect phase separation or crystallinity changes. Accelerated migration tests (e.g., ISO 177) evaluate leaching under stress conditions .

Methodological Resources

- Structural Analysis : Refer to InChIKey

PAVCUFXONGUODS-UHFFFAOYSA-N(PubChem) for spectroscopic benchmarking . - Regulatory Compliance : Align with EPA TSCA guidelines for hazard screening and disposal protocols .

- Data Reporting : Follow IUPAC standards for thermophysical property documentation to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.